8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by a 2-fluorobenzyl group at position 7, a 4-ethylpiperazine-substituted methyl group at position 8, and methyl substituents at positions 1 and 2. The ethylpiperazine moiety may enhance solubility and receptor binding, while the 2-fluorobenzyl group could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRKKZCMIEBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Pharmacological and Physicochemical Comparisons
- Receptor Binding: The target compound’s 4-ethylpiperazine moiety may favor interactions with adenosine A2A receptors, similar to piperazine-containing analogues in , which showed antiarrhythmic activity (ED50 = 54.9) . 4-Methylpiperazine derivatives () demonstrate weaker α-adrenoreceptor affinity (Ki = 0.225–4.299 µM) compared to ethylpiperazine analogues, which may have stronger off-target effects .
Fluorobenzyl Position :
- Synthetic Accessibility: Ethylpiperazine derivatives (e.g., target compound) are synthesized via nucleophilic substitution of piperazine intermediates, as described for similar compounds in . Hydroxyethyl- or furanoyl-substituted piperazines () require additional steps for functional group introduction, increasing synthetic complexity .
Key Research Findings
Antiarrhythmic and Cardiovascular Activity
- Ethylpiperazine-purine hybrids (e.g., compound 15 in ) exhibit prophylactic antiarrhythmic activity (ED50 = 55.0) due to dual modulation of adenosine receptors and α-adrenoreceptors .
- The target compound’s 2-fluorobenzyl group may enhance selectivity for cardiac tissues over vascular α-receptors, reducing hypotensive side effects observed in benzylamino-substituted analogues () .
Kinase Inhibition Potential
- The 1-(4-fluorobenzyl)piperazine fragment () is a known scaffold for tyrosine kinase inhibitors. The target compound’s 2-fluorobenzyl variant could retain kinase affinity while improving metabolic stability .
Physicochemical Properties
- LogP : The target compound’s calculated LogP (~2.8) is higher than hydroxyethylpiperazine analogues (LogP ~1.9, ), suggesting better membrane permeability .
- Solubility : Ethylpiperazine derivatives generally exhibit moderate aqueous solubility (0.1–1 mg/mL), whereas hydroxyethyl variants () show improved solubility (>5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
